molecular formula C11H12N2O2 B11778907 3-(5-Methyl-1H-indazol-3-yl)propanoic acid

3-(5-Methyl-1H-indazol-3-yl)propanoic acid

Cat. No.: B11778907
M. Wt: 204.22 g/mol
InChI Key: TWFGWKPBYFNMMS-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(5-Methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.

Comparison with Similar Compounds

3-(5-Methyl-1H-indazol-3-yl)propanoic acid can be compared with other indazole derivatives, such as:

These compounds share similar structural features but differ in their biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential therapeutic benefits .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(5-methyl-2H-indazol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

TWFGWKPBYFNMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CCC(=O)O

Origin of Product

United States

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